5-Chloro-5'-deoxyuridine

Description

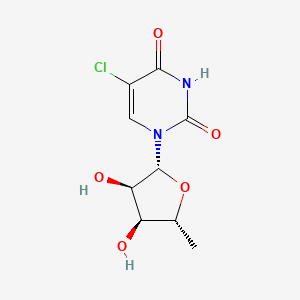

5-Chloro-5'-deoxyuridine (C₉H₁₁ClN₂O₅, molecular weight 262.65 g/mol) is a halogenated nucleoside analog characterized by a chlorine substituent at the C5 position of the uracil base and a deoxy modification at the 5'-position of the ribose sugar . This structural configuration distinguishes it from other thymidine analogs, as the absence of the 5'-hydroxyl group may influence its phosphorylation and subsequent incorporation into nucleic acids. The compound serves as a key intermediate in synthesizing derivatives like 5'-deoxy-5-fluorouridine, a therapeutic agent targeting cancer and viral infections . Its mechanism of action likely involves interference with DNA synthesis, though specific biochemical pathways require further elucidation.

Properties

IUPAC Name |

5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDDKOLSWBGKSZ-ZIYNGMLESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5’-deoxyuridine typically involves the halogenation of 5’-deoxyuridine. One common method includes the reaction of 5’-deoxyuridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-5’-deoxyuridine may involve large-scale halogenation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-5’-deoxyuridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The glycosidic bond in the nucleoside can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the chlorine atom.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions

Major Products:

Scientific Research Applications

Scientific Research Applications

DNA Damage and Repair: 5-Chloro-2'-deoxyuridine is used to investigate the effects of hypochlorous acid damage on DNA and its precursors . Research has demonstrated that CldUrd induces base excision repair (BER) events . Specifically, it inhibits thymidylate synthase, leading to the incorporation of deoxyuridine into DNA, which is then cleaved by uracil DNA glycosylase (UDG) .

Cytotoxicity Studies: CldUrd's cytotoxicity is linked to the activity of uracil DNA glycosylase (UDG), which removes uracil following the inhibition of thymidylate synthase . Studies using human erythroleukemia K-562 cells have shown that treatment with 5-Chloro-2'-deoxyuridine leads to cell death .

Radiosensitization: 5-Chloro-2'-deoxycytidine (CldC), a related compound, is being developed as a potential radiosensitizing agent for cancer treatment . When co-administered with tetrahydrouridine (H4U), CldC sensitizes mammalian cells to X-ray radiation . The presence and levels of cytidine deaminase (CD) and deoxycytidylate deaminase (dCMPD) correlate with X-ray sensitization in cell culture .

Pharmacokinetic Studies: Analytical and pharmacokinetic studies reveal that 5-Chloro-2'-deoxycytidine (CDC) has a short half-life and is primarily excreted through the kidneys in metabolite form . Upon administration, CDC is rapidly converted to 5-chloro-2'-deoxyuridine (CDU) by cytidine deaminase . The co-administration of CDC with tetrahydrouridine (THU) increases plasma levels of CDC, suggesting a potential combination therapy .

Antiviral Research: Chlorinated nucleosides, including 5-Chloro-2'-deoxyuridine, have demonstrated antiviral properties . These compounds can be effective against various viral infections by interfering with viral DNA replication.

Case Studies and Research Findings

Methamphetamine Self-Administration Study:

In a study involving Wistar rats, 5-chloro-2'-deoxyuridine was used to assess the effects of methamphetamine self-administration .

| Group | Methamphetamine Access | Injection | Survival Time Post-Injection |

|---|---|---|---|

| LgA-4 d (n=7) | 6 h/day for 4 days | 50 mg/kg 5-chloro-2'-deoxyuridine | 30 min |

| ShA-4 d (n=7) | 1 h/day for 4 days | 50 mg/kg 5-chloro-2'-deoxyuridine | 30 min |

| LgA-13 d (n=7) | 6 h/day for 13 days | 50 mg/kg 5-Iodo-2'-deoxyuridine followed by 50 mg/kg 5-chloro-2'-deoxyuridine 2 h later | 30 min |

| ShA-13 d (n=7) | 1 h/day for 13 days | 50 mg/kg 5-Iodo-2'-deoxyuridine followed by 50 mg/kg 5-chloro-2'-deoxyuridine 2 h later | 30 min |

| Drug-Naive (n=6) | None | 50 mg/kg IdU followed by 50 mg/kg 5-chloro-2'-deoxyuridine 2 h later | 30 min |

This study provides insights into the physiological responses to CldUrd in the context of drug self-administration .

Combination Therapy with Tetrahydrouridine (H4U):

Research indicates that combining 5-chlorodeoxycytidine (CldC) with tetrahydrouridine (H4U) enhances the sensitization of mammalian cells to X-ray radiation .

Role of Chlorine in Pharmaceuticals

Mechanism of Action

5-Chloro-5’-deoxyuridine exerts its effects by being incorporated into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes. The presence of the chlorine atom can lead to mispairing during DNA replication, resulting in mutations and DNA damage. This property makes it a useful tool for studying the mechanisms of DNA damage and repair .

Molecular Targets and Pathways:

DNA Polymerases: The compound is recognized by DNA polymerases and incorporated into DNA.

DNA Repair Enzymes: It can be a substrate for various DNA repair enzymes, allowing the study of repair pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The antiviral and antimetabolic activities of halogenated deoxyuridines are highly dependent on the substituent at C5 and modifications to the sugar moiety. Below is a comparative overview:

Key Observations :

- The 5'-deoxy group in this compound may reduce its activation by thymidine kinase, which typically phosphorylates the 5'-OH group of nucleosides. This contrasts with 5-iodo-2'-deoxyuridine and 5-fluoro-2'-deoxyuridine, which retain the 5'-OH and are readily phosphorylated .

- Halogen size and electronegativity influence DNA binding and enzyme interactions. For instance, bulkier halogens (e.g., iodine) enhance DNA distortion, increasing antiviral potency .

Antiviral Activity and Mechanisms

Herpes Simplex Virus (HSV) Inhibition

- 5-Iodo-2'-deoxyuridine: Exhibits potent anti-HSV activity (EC₅₀ ~0.1 µM) by incorporating into viral DNA, causing strand breaks and replication errors . A 100-fold lower concentration is required compared to 5-iodo-5'-amino-2',5'-dideoxyuridine for equivalent antiviral effects .

- 5-Chloro-6-azido-5,6-dihydro-2'-deoxyuridine : Broad-spectrum activity against HSV-1, HSV-2, and VZV, with EC₅₀ values in the low micromolar range . The azido group enhances DNA crosslinking, a mechanism distinct from this compound.

- However, the 5'-deoxy modification likely reduces intracellular activation, necessitating higher doses .

Thymidine Kinase Interactions

Metabolic Pathways and Resistance

Cytotoxicity and Therapeutic Index

- 5-Iodo-2'-deoxyuridine : High cytotoxicity in rapidly dividing cells (e.g., bone marrow), limiting its clinical use .

- 5-Fluoro-2'-deoxyuridine : Narrow therapeutic index due to gastrointestinal and hematological toxicity .

- This compound : Preliminary data suggest lower cytotoxicity compared to iodo and fluoro analogs, possibly due to reduced phosphorylation and DNA incorporation .

Biological Activity

5-Chloro-5'-deoxyuridine (CldU) is a halogenated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as a radiosensitizing agent. This article explores the biological activity of CldU, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

CldU exerts its biological effects primarily through the inhibition of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of thymidine. By inhibiting TS, CldU disrupts DNA synthesis, leading to cytotoxicity in rapidly dividing cells. The cytotoxic effects are further enhanced by the incorporation of CldU into DNA, resulting in mispairing and subsequent DNA damage.

Key Mechanisms:

- Thymidylate Synthase Inhibition : CldU competes with deoxyuridine for binding to TS, leading to reduced dTTP pools and impaired DNA replication.

- Base Excision Repair : After incorporation into DNA, CldU can be excised by uracil-DNA glycosylase, leading to the generation of strand breaks that activate repair pathways .

Pharmacokinetics

The pharmacokinetic profile of CldU has been studied extensively. Following administration, CldU is rapidly converted to 5-chlorouracil (ClU) through deamination. The half-life of CldU is relatively short, necessitating careful dosing strategies in clinical settings.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | Approximately 10 minutes |

| Metabolite | 5-Chlorouracil (ClU) |

| Route of Administration | Intravenous (i.v.), Intraperitoneal (i.p.) |

| Elimination | Renal excretion |

Biological Activity in Cancer Treatment

CldU has shown promise as a radiosensitizer in various cancer models. Studies indicate that when combined with tetrahydrouridine (THU), a cytidine deaminase inhibitor, CldU enhances the sensitivity of cancer cells to radiation therapy.

Case Study: Radiosensitization

In a study involving mammalian cell lines such as HEp-2 and RIF-1, co-administration of CldU and THU resulted in dose enhancement ratios ranging from 1.5 to 2.7 when exposed to X-ray radiation. This suggests that CldU may be particularly effective in tumors with high levels of TS activity .

Cytotoxicity and Genotoxicity

The cytotoxic effects of CldU have been linked to its ability to induce DNA damage through both direct incorporation into DNA and through metabolic conversion to ClU. The resultant DNA damage triggers cellular repair mechanisms that can lead to apoptosis if the damage is irreparable.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEp-2 | 10 | TS inhibition and DNA incorporation |

| RIF-1 | 15 | Induction of base excision repair pathways |

| S-180 | 12 | Enhanced radiosensitivity via THU co-administration |

Clinical Implications and Future Directions

The potential applications of CldU in clinical oncology are significant, particularly in combination therapies aimed at enhancing the efficacy of existing treatments. Ongoing research is focused on optimizing dosing regimens and exploring combinations with other chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.